N-Salicylidene-3-aminocoumarin

Description

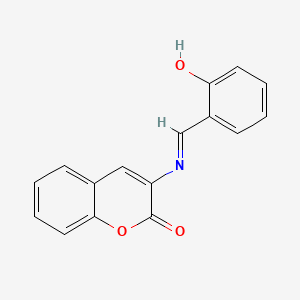

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473-60-5 | |

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Salicylidene-3-aminocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Salicylidene-3-aminocoumarin, a significant Schiff base derived from 3-aminocoumarin. The document delves into the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and outlines methods for the purification and characterization of the final product. By explaining the causality behind experimental choices and grounding the protocol in established chemical literature, this guide serves as an authoritative resource for researchers in medicinal chemistry, materials science, and organic synthesis. The synthesis involves a two-step process: the initial formation of 3-aminocoumarin followed by its condensation with salicylaldehyde to yield the target Schiff base. This guide is designed to be a self-validating system, ensuring that researchers can replicate the synthesis with a high degree of confidence and accuracy.

Introduction: The Significance of Coumarin-Based Schiff Bases

Coumarin (2H-chromen-2-one) and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1] The introduction of an azomethine group (>C=N-) through the formation of a Schiff base can significantly enhance the biological and physicochemical properties of the coumarin scaffold.[2][3] N-Salicylidene-3-aminocoumarin, the subject of this guide, is a Schiff base that integrates the functionalities of both coumarin and salicylaldehyde moieties, making it a molecule of considerable interest for applications in medicinal chemistry and as a chelating agent.[4][5]

The synthesis of such compounds is of paramount importance for the development of new therapeutic agents and advanced materials. This guide provides a robust and reproducible methodology for the synthesis of N-Salicylidene-3-aminocoumarin, starting from readily available precursors.

Mechanistic Insights: The Chemistry of Synthesis

The synthesis of N-Salicylidene-3-aminocoumarin is a two-stage process. Understanding the underlying mechanisms of each stage is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Stage 1: Synthesis of 3-Aminocoumarin

The journey to N-Salicylidene-3-aminocoumarin begins with the synthesis of the key intermediate, 3-aminocoumarin. A common and effective method involves the reaction of salicylaldehyde with N-acetylglycine, followed by acidic hydrolysis.[6][7]

-

Step 1: Perkin-Like Condensation: Salicylaldehyde reacts with N-acetylglycine in the presence of a base (like sodium acetate) and a dehydrating agent (acetic anhydride). This reaction proceeds via a mechanism similar to the Perkin reaction, leading to the formation of 3-acetamidocoumarin.[8]

-

Step 2: Acidic Hydrolysis: The resulting 3-acetamidocoumarin is then subjected to hydrolysis, typically using a strong acid such as hydrochloric acid in an alcoholic solvent.[7] This step cleaves the acetyl group, yielding the free amine, 3-aminocoumarin. It is important to control the reaction conditions to prevent the hydrolysis of the lactone ring of the coumarin, which can lead to the formation of undesired byproducts like 3-hydroxycoumarins.[6]

Stage 2: Formation of the Schiff Base (N-Salicylidene-3-aminocoumarin)

The final step is a classic Schiff base condensation reaction. This involves the nucleophilic addition of the primary amine group of 3-aminocoumarin to the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage.[9][10]

The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and can be catalyzed by a few drops of a weak acid, like glacial acetic acid, to facilitate the dehydration step.[9] The overall reaction is a reversible equilibrium, and the removal of water can drive the reaction towards the product.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of N-Salicylidene-3-aminocoumarin.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | ≥98% |

| N-acetylglycine | C₄H₇NO₃ | 117.10 | ≥99% |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | ≥99% |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥98% |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% |

| Ethanol | C₂H₅OH | 46.07 | ≥99.5% |

| Methanol | CH₃OH | 32.04 | ≥99.8% |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ≥99.7% |

Synthesis Workflow

Caption: Workflow for the synthesis of N-Salicylidene-3-aminocoumarin.

Detailed Procedure

Stage 1: Synthesis of 3-Aminocoumarin

-

Preparation of 3-Acetamidocoumarin:

-

In a 250 mL round-bottom flask, combine salicylaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.2 mol).

-

Add acetic anhydride (0.3 mol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 140-150 °C for 5-6 hours with constant stirring.

-

Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.

-

The solid precipitate of 3-acetamidocoumarin is collected by vacuum filtration, washed thoroughly with water, and dried.

-

-

Hydrolysis to 3-Aminocoumarin:

-

Transfer the crude 3-acetamidocoumarin to a 250 mL round-bottom flask.

-

Add ethanol (100 mL) and concentrated hydrochloric acid (20 mL).

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture and pour it into crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

The precipitated 3-aminocoumarin is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.[11]

-

Stage 2: Synthesis of N-Salicylidene-3-aminocoumarin

-

Condensation Reaction:

-

In a 100 mL round-bottom flask, dissolve 3-aminocoumarin (0.01 mol) in methanol (30 mL).

-

To this solution, add salicylaldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.[9]

-

Reflux the reaction mixture for 4-5 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product, N-Salicylidene-3-aminocoumarin, is collected by vacuum filtration.

-

Wash the product with a small amount of cold methanol to remove any unreacted starting materials.

-

The product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

-

Characterization and Data Analysis

Thorough characterization of the synthesized N-Salicylidene-3-aminocoumarin is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Expected Observation |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | To be determined experimentally and compared with literature values |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol, methanol |

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum should confirm the formation of the Schiff base. Key expected peaks include:

-

A strong absorption band around 1610-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.

-

A broad band in the region of 3200-3400 cm⁻¹ indicating the presence of the phenolic -OH group from the salicylaldehyde moiety.

-

A strong C=O stretching vibration of the lactone ring of the coumarin moiety around 1700-1730 cm⁻¹.

-

The disappearance of the characteristic N-H stretching vibrations of the primary amine in 3-aminocoumarin.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):

-

¹H NMR: The proton NMR spectrum will provide detailed structural information.

-

A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.

-

A singlet for the phenolic -OH proton will also be observed in the downfield region.

-

Aromatic protons of both the coumarin and salicylaldehyde rings will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm).

-

-

¹³C NMR: The carbon NMR will show distinct signals for all the carbon atoms in the molecule, including the azomethine carbon and the carbonyl carbon of the lactone.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of N-Salicylidene-3-aminocoumarin (C₁₆H₁₁NO₃, MW: 265.26 g/mol ).[12]

-

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be a self-validating system. The successful synthesis of the intermediate, 3-aminocoumarin, can be confirmed by its melting point and spectroscopic data before proceeding to the final step. The progress of each reaction can be meticulously monitored by TLC, allowing for adjustments in reaction time to ensure completion. The final product's identity and purity are unequivocally confirmed through a combination of melting point determination and comprehensive spectroscopic analysis (FTIR, NMR, and Mass Spectrometry). Adherence to this detailed protocol and characterization scheme ensures the reproducibility and reliability of the synthesis.

Conclusion

This technical guide provides a comprehensive and authoritative framework for the synthesis of N-Salicylidene-3-aminocoumarin. By detailing the underlying chemical principles, offering a step-by-step experimental protocol, and outlining rigorous characterization methods, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis of this coumarin-based Schiff base opens avenues for further investigation into its biological activities and potential applications as a novel therapeutic agent or functional material.

References

- Charitos, C., Tzougraki, C., & Kokotos, G. (2000). 3-Aminocoumarins as biologically and pharmaceutically relevant molecules. Journal of Peptide Research, 56(6), 373-383).

- Khan, M. S., & Akhter, M. (2023). Design, Synthesis and In Vitro Studies of 3-Amidocoumarins as Novel Antibiofilm Agents. Molecules, 28(8), 3587.

-

ResearchGate. (n.d.). Hydrolysis-Free Synthesis of 3-Aminocoumarins. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminocoumarin 31 using hippuric acid or 3-hydroxycoumarin. Retrieved from [Link]

- Pingaew, R., Saesong, T., & Prachayasittikul, V. (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Drug discoveries & therapeutics, 12(5), 268–276.

- Sharma, S., Kumar, A., & Singh, B. (2015). Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. Connect Journals.

- Patel, R. N., & Patel, N. H. (2019). Coumarin based Schiff base: Synthesis and their Antioxidant and Antimicrobial activity. IOSR Journal of Pharmacy and Biological Sciences, 14(4), 38-43.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Drug Design, Development and Therapy, 16, 2231–2241.

- Shylaja, K., Srikanth, G., Sreenivas, V., & Ravinder, V. (2014). Synthesis and Spectral Characterization of 3-Amino Coumarin based new Schiff base and its Metal Complexes. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 11-14.

-

Rasayan Journal of Chemistry. (2025). Coumarin schiff base-metal complexes as promising antimicrobial and anticancer agents: synthesis. Retrieved from [Link]

- Mohammed, A. Y., & Ahamed, L. S. (2022). Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents. International Journal of Drug Delivery Technology, 12(3), 1279-1281.

-

ResearchGate. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. Retrieved from [Link]

-

PubChem. (n.d.). N-Salicylidene-3-aminocoumarin. Retrieved from [Link]

-

IONiC / VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Photophysical, Thermal and Crystallographic Studies of 3‐Aminocoumarin Based Monobasic κ‐O,N,O‐tridentate/ κ‐N,O‐bidentate Schiff Base Divalent Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of Schiff bases of 3-aminocoumarin 171. Retrieved from [Link]

- Glavaš, M., & Čuljak, A. (2020).

-

Springer. (2000). ONE-POT SYNTHESIS OF N-(3-COUMARINOYL-)-N'-(SALICYLIDENE)HYDRAZINES FROM 3-ETHOXYCARBONYL(ACYL)COUMARINS. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2024). STUDIES ON NOVEL METAL COMPLEXES OF COUMARIN SCHIFF BASE: SYNTHESIS, STABILITY CONSTANT, ANTIMICROBIAL AND ANTICANCER ACTIVITY. Retrieved from [Link]

-

Connect Journals. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 22. Synthesis of 3-aminocoumarin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

-

PubMed. (2005). Characterization of the aminocoumarin ligase SimL from the simocyclinone pathway and tandem incubation with NovM,P,N from the novobiocin pathway. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. iosrphr.org [iosrphr.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. N-Salicylidene-3-aminocoumarin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchps.com [jchps.com]

- 10. ionicviper.org [ionicviper.org]

- 11. mdpi.com [mdpi.com]

- 12. N-salicylidene-3-aminocoumarin CAS#: 1473-60-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure of N-Salicylidene-3-aminocoumarin

Introduction

N-Salicylidene-3-aminocoumarin is a Schiff base derived from the condensation of salicylaldehyde and 3-aminocoumarin. This molecule integrates the structural features of both a coumarin core and a salicylidene moiety, resulting in a compound of significant interest to researchers in medicinal chemistry and materials science. The coumarin nucleus is a well-known pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The salicylidene group, on the other hand, is known for its role in forming stable metal complexes and its contribution to the photophysical properties of molecules. The combination of these two entities in N-Salicylidene-3-aminocoumarin gives rise to a molecule with potential applications as a fluorescent probe, a chelating agent, and a biologically active compound.[3][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of N-Salicylidene-3-aminocoumarin, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis

The chemical structure of N-Salicylidene-3-aminocoumarin, with the systematic name 3-(((2-hydroxyphenyl)methylene)amino)-2H-chromen-2-one, is characterized by a planar coumarin ring system linked at the 3-position to a salicylidene group through an imine or azomethine (-CH=N-) bond.

Diagram 1: Chemical Structure of N-Salicylidene-3-aminocoumarin

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of New Coumarin Derivatives | Semantic Scholar [semanticscholar.org]

- 3. N-Salicylidene-3-aminocoumarin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems [mdpi.com]

A Comprehensive Technical Guide to the Spectral Properties of N-Salicylidene-3-aminocoumarin

This in-depth technical guide provides a comprehensive overview of the core spectral properties of N-Salicylidene-3-aminocoumarin, a fluorescent probe with significant potential in chemical sensing and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the characterization and application of this intriguing molecule.

Introduction: The Molecular Architecture and Photophysical Promise

N-Salicylidene-3-aminocoumarin is a Schiff base derivative that marries the robust fluorescence of the 3-aminocoumarin scaffold with the environmentally sensitive photophysics of the salicylidene moiety. Coumarin and its derivatives are a well-established class of heterocyclic compounds renowned for their strong fluorescence and significant Stokes shifts.[1] Strategic substitutions on the coumarin framework can produce highly fluorescent molecules with tunable emission wavelengths and high quantum yields, making them ideal candidates for bioimaging and fluorescent probes.

The introduction of the salicylidene group at the 3-position of the aminocoumarin introduces a key functionality: the potential for Excited-State Intramolecular Proton Transfer (ESIPT).[2] This process, where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state, leads to the formation of a transient keto-tautomer with a distinct, red-shifted emission.[3][4] This dual emission characteristic is highly sensitive to the molecule's microenvironment, including solvent polarity and the presence of specific analytes, forming the basis for its application as a chemical sensor.

This guide will delve into the synthesis, detailed spectral characterization, and the underlying photophysical mechanisms governing the behavior of N-Salicylidene-3-aminocoumarin. We will explore its solvatochromic properties and discuss its potential applications, providing a solid foundation for further research and development.

Synthesis and Structural Characterization

The synthesis of N-Salicylidene-3-aminocoumarin is a straightforward two-step process, beginning with the synthesis of the 3-aminocoumarin precursor followed by a condensation reaction with salicylaldehyde.

Synthesis of 3-Aminocoumarin

A common and effective method for synthesizing 3-aminocoumarin involves the reaction of a salicylaldehyde derivative with N-acetylglycine in the presence of an acid catalyst at elevated temperatures.[5][6]

Experimental Protocol: Synthesis of 3-Aminocoumarin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1 equivalent) and N-acetylglycine (1.1 equivalents) in acetic anhydride.

-

Catalysis: Add a catalytic amount of a suitable base, such as piperidine or sodium acetate.

-

Reflux: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours.

-

Hydrolysis: After cooling, the intermediate 3-acetamidocoumarin is hydrolyzed by adding concentrated hydrochloric acid and refluxing for an additional 1-2 hours to yield 3-aminocoumarin.[6]

-

Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to obtain pure 3-aminocoumarin.

Synthesis of N-Salicylidene-3-aminocoumarin

The final product is obtained through a condensation reaction between 3-aminocoumarin and salicylaldehyde.

Experimental Protocol: Synthesis of N-Salicylidene-3-aminocoumarin

-

Dissolution: Dissolve 3-aminocoumarin (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

-

Addition: Add salicylaldehyde (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: The resulting Schiff base, N-Salicylidene-3-aminocoumarin, often precipitates from the solution upon cooling. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Caption: Synthetic pathway for N-Salicylidene-3-aminocoumarin.

Spectral Properties and Photophysical Behavior

The photophysical properties of N-Salicylidene-3-aminocoumarin are governed by the interplay between the coumarin core and the salicylidene substituent. These properties are highly sensitive to the solvent environment.

UV-Visible Absorption Spectroscopy

The absorption spectrum of N-Salicylidene-3-aminocoumarin typically exhibits two main absorption bands. The higher energy band, usually in the UV region, corresponds to the π-π* transitions of the coumarin and salicylidene aromatic systems.[7][8] A lower energy band, extending into the visible region, is attributed to an intramolecular charge transfer (ICT) from the electron-donating aminophenyl ring towards the electron-accepting coumarin system.[7][8] The position of this ICT band is sensitive to solvent polarity.

Fluorescence Spectroscopy and Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation, N-Salicylidene-3-aminocoumarin can undergo ESIPT, a process that dramatically influences its fluorescence properties.[9][10]

-

Enol Emission: In the absence of ESIPT, a "normal" fluorescence emission is observed from the locally excited (enol) form. This emission is typically in the blue-green region of the spectrum.

-

Keto Emission: Following ESIPT, a proton is transferred from the phenolic hydroxyl group to the imine nitrogen, forming an excited-state keto-tautomer. This tautomer has a significantly different electronic structure and exhibits a large Stokes-shifted emission at longer wavelengths, often in the yellow-red region.[3][4]

The dual emission is a key characteristic of this class of molecules. The relative intensities of the enol and keto emission bands are highly dependent on the solvent's ability to stabilize the different tautomeric forms.

Caption: Jablonski diagram illustrating the ESIPT process.

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[11] N-Salicylidene-3-aminocoumarin is expected to exhibit significant solvatochromism due to the change in its dipole moment upon excitation and the specific interactions with solvent molecules.[12][13]

-

Absorption: In polar solvents, the ground state is stabilized, which can lead to a blue shift (hypsochromic shift) of the absorption maximum.

-

Emission: The excited state, particularly the ICT state, is generally more polar than the ground state. Therefore, in polar solvents, the excited state is stabilized to a greater extent, resulting in a red shift (bathochromic shift) of the fluorescence emission. This leads to a larger Stokes shift in more polar solvents.[14]

The table below summarizes the expected spectral properties in solvents of varying polarity.

| Solvent | Polarity (ET(30)) | Expected λ_abs (nm) | Expected λ_em (Enol) (nm) | Expected λ_em (Keto) (nm) | Expected Stokes Shift (cm⁻¹) |

| Toluene | 33.9 | ~380-400 | ~450-470 | ~530-550 | High |

| Chloroform | 39.1 | ~375-395 | ~460-480 | ~540-560 | Higher |

| Acetonitrile | 45.6 | ~370-390 | ~470-490 | ~550-570 | Very High |

| Methanol | 55.4 | ~365-385 | ~480-500 | Quenched/Broad | Variable |

Note: These are expected values based on literature for similar compounds and should be experimentally verified.

In protic solvents like methanol, hydrogen bonding can significantly affect the photophysical processes. Hydrogen bonding to the imine nitrogen can inhibit ESIPT, leading to a decrease or quenching of the keto emission.[14]

Experimental Methodologies for Spectral Characterization

Accurate characterization of the spectral properties of N-Salicylidene-3-aminocoumarin requires a systematic approach using standard spectroscopic techniques.

Caption: Workflow for spectroscopic analysis.

Experimental Protocol: Spectroscopic Measurements

-

Solution Preparation: Prepare a stock solution of N-Salicylidene-3-aminocoumarin (e.g., 1 mM in DMSO). From this stock, prepare dilute solutions (e.g., 10 µM) in a range of solvents with varying polarities (e.g., toluene, chloroform, acetonitrile, methanol).

-

UV-Visible Absorption: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 250-600 nm). Determine the wavelength of maximum absorption (λ_abs_max).

-

Fluorescence Emission: Using a spectrofluorometer, excite the samples at their respective λ_abs_max and record the emission spectra. Note the wavelengths of maximum emission for both the enol and keto forms (λ_em).

-

Fluorescence Quantum Yield: Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield can be calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Δν = (1/λ_abs_max - 1/λ_em_max) * 10⁷

Potential Applications in Chemical Sensing

The unique spectral properties of N-Salicylidene-3-aminocoumarin make it a promising candidate for various sensing applications.

-

Metal Ion Detection: The salicylidene moiety can act as a chelating agent for metal ions. Upon binding, the ESIPT process can be either enhanced or inhibited, leading to a ratiometric or "turn-on"/"turn-off" fluorescence response.[15][16] For instance, coordination with Al³⁺ has been shown to enhance fluorescence in similar systems.[15][16]

-

Anion Sensing: The phenolic proton can interact with basic anions through hydrogen bonding, perturbing the ESIPT equilibrium and causing a detectable change in the fluorescence spectrum.[17]

-

Viscosity Probes: In viscous media, the conformational changes required for non-radiative decay pathways can be restricted, leading to an increase in fluorescence quantum yield. This property can be exploited to probe the microviscosity of its environment.

Conclusion and Future Outlook

N-Salicylidene-3-aminocoumarin is a versatile fluorophore with a rich and complex photophysical profile. Its dual emission, arising from the excited-state intramolecular proton transfer, and its pronounced solvatochromism provide a powerful toolkit for the development of sensitive and selective chemical sensors. The synthetic accessibility and the potential for further structural modifications open up a wide range of possibilities for tailoring its properties for specific applications in materials science, bioimaging, and diagnostics. Future research should focus on a detailed investigation of its interactions with a broader range of analytes and its performance in complex biological media to fully unlock its potential.

References

- Vertex AI Search. Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.

- RSC Publishing. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements.

- Vertex AI Search. fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.

- ACS Publications. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives | ACS Omega.

- PubMed. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities.

- Vertex AI Search. Synthesis of 3-Aminocoumarin and Derivatives via Copper Catalysis.

-

ResearchGate. Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. Available at: [Link]

-

PubMed. Theoretical Study on the Excited-State Intramolecular Proton Transfer in the Aromatic Schiff Base Salicylidene Methylamine: An Electronic Structure and Quantum Dynamical Approach. Available at: [Link]

-

ResearchGate. The theoretical study of excited-state intramolecular proton transfer of N, N,-bis (salicylidene)-(2-(3″4′-diaminophenyl) benzothiazole) | Request PDF. Available at: [Link]

-

PubMed. Photophysical properties for excited-state intramolecular proton transfer (ESIPT) reaction of N-salicylidene-o-aminophenol: Experimental and DFT based approaches. Available at: [Link]

-

ResearchGate. Photophysical properties for excited-state intramolecular proton transfer (ESIPT) reaction of N -salicylidene- o -aminophenol: Experimental and DFT based approaches | Request PDF. Available at: [Link]

- Vertex AI Search. Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives.

- Vertex AI Search. Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives.

- Vertex AI Search. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

- Chemistry of Heterocyclic Compounds. ONE-POT SYNTHESIS OF N-(3-COUMARINOYL-)-N'-(SALICYLIDENE)HYDRAZINES FROM 3-ETHOXYCARBONYL(ACYL)COUMARINS.

-

NIH. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC. Available at: [Link]

-

SciSpace. Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Available at: [Link]

- Vertex AI Search. INTRAMOLECULAR FLUORESCENCE QUENCHING.

-

ResearchGate. One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. Available at: [Link]

-

PubMed. Photophysics of a coumarin in different solvents: use of different solvatochromic models. Available at: [Link]

-

PubMed. Intramolecular Fluorescence Quenching of Crowned 7-aminocoumarins as Potential Fluorescent Chemosensors. Available at: [Link]

-

MDPI. Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Available at: [Link]

-

PubMed. Fluorescence quenching of coumarins by halide ions. Available at: [Link]

-

PubMed. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Available at: [Link]

-

PubMed. Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. Available at: [Link]

-

ResearchGate. A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydrolytic cleavage of aldimine bond. Available at: [Link]

-

MDPI. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Available at: [Link]

-

NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available at: [Link]

-

ResearchGate. Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Available at: [Link]

-

NIH. Coumarin derivative-functionalized nanoporous silica as an on–off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic gate - PMC. Available at: [Link]

-

RSC Publishing. Revisiting salicylidene-based anion receptors. Available at: [Link]

-

MDPI. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Available at: [Link]

-

MDPI. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical study on the excited-state intramolecular proton transfer in the aromatic schiff base salicylidene methylamine: an electronic structure and quantum dynamical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photophysical properties for excited-state intramolecular proton transfer (ESIPT) reaction of N-salicylidene-o-aminophenol: Experimental and DFT based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Revisiting salicylidene-based anion receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

mechanism of N-Salicylidene-3-aminocoumarin formation

An In-depth Technical Guide to the Formation Mechanism of N-Salicylidene-3-aminocoumarin

Authored by: A Senior Application Scientist

Abstract

N-Salicylidene-3-aminocoumarins, a class of Schiff bases, represent a significant scaffold in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. Understanding the fundamental mechanism of their formation is paramount for optimizing synthesis, controlling purity, and designing novel derivatives with enhanced functionalities. This guide provides a comprehensive exploration of the condensation reaction between 3-aminocoumarin and salicylaldehyde. It elucidates the step-by-step reaction pathway, the role of catalysis, and the critical tautomeric equilibrium that defines the final product. Furthermore, this document presents a field-proven experimental protocol, supported by characterization data and visual workflows, to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the N-Salicylidene-3-aminocoumarin Scaffold

The fusion of a coumarin nucleus with a salicylidene moiety via an imine linkage creates a unique molecular architecture with significant chemical and biological potential. 3-Aminocoumarins are recognized as valuable building blocks in the synthesis of heterocyclic compounds with applications as pharmaceuticals and fluorescent probes.[1] The salicylidene Schiff bases are well-known for their ability to form stable metal complexes and exhibit a range of biological activities, including antimicrobial and anticancer properties.[2] The resulting N-Salicylidene-3-aminocoumarin molecule inherits properties from both precursors, making it a target of considerable interest for the development of novel therapeutic agents and advanced materials. A thorough understanding of its formation is the critical first step towards harnessing its full potential.

The Core Reaction Mechanism: A Stepwise Elucidation

The formation of N-Salicylidene-3-aminocoumarin is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine (3-aminocoumarin) to an aldehyde (salicylaldehyde), followed by a dehydration step to yield the final imine product.[3]

The process can be broken down into three fundamental steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 3-aminocoumarin's amino group (-NH₂) acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of salicylaldehyde. The inherent polarity of the carbonyl group (C=O) makes its carbon atom electron-deficient and thus susceptible to this attack.

-

Formation of the Hemiaminal Intermediate: This nucleophilic addition results in the formation of a transient, unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[3] This species contains both a hydroxyl (-OH) group and an amino group attached to the same carbon atom.

-

Dehydration to Form the Imine: The hemiaminal intermediate readily eliminates a molecule of water in a dehydration step to form the stable carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. This step is typically the rate-determining step of the reaction and is crucial for driving the equilibrium towards the final product.

The Causality of Catalysis: Enhancing Reaction Efficiency

While the condensation can proceed without a catalyst, particularly with heating, the reaction rate and yield are significantly improved by the use of an acid or, in some cases, a base catalyst.

-

Acid Catalysis: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is a common and effective strategy. The acid protonates the carbonyl oxygen of salicylaldehyde, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom a more potent target for the nucleophilic attack by the amine, thereby accelerating the formation of the hemiaminal intermediate. Subsequently, the acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (-OH₂⁺), which facilitates the final dehydration step.

-

Base Catalysis: While less common for this specific transformation, base catalysis can influence the reaction by deprotonating the attacking amine, increasing its nucleophilicity. However, its primary role in related condensations is often to facilitate the proton transfers required during the dehydration of the hemiaminal intermediate.

The choice of catalyst is a critical experimental parameter, directly influencing reaction kinetics and the purity of the final product.[4]

A Defining Feature: Enol-Imine ⇌ Keto-Amine Tautomerism

A crucial structural characteristic of N-Salicylidene-3-aminocoumarin is the existence of tautomeric equilibrium. Due to the ortho-hydroxyl group on the salicylidene moiety, the product can exist in two interconverting forms: the Enol-imine form and the Keto-amine form.[5][6]

This equilibrium involves the intramolecular transfer of the phenolic proton to the imine nitrogen. The enol-imine form is characterized by the phenolic -OH group and the C=N imine bond, while the keto-amine form features a quinone-like ring structure with a C=O group and a C-N single bond with an N-H group.[7] The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[5]

Experimental Protocol: A Validated Synthesis Workflow

This section provides a detailed, self-validating methodology for the synthesis of N-Salicylidene-3-aminocoumarin. The protocol is designed for clarity, reproducibility, and high yield.

Materials and Equipment

-

Reagents: 3-Aminocoumarin, Salicylaldehyde, Absolute Ethanol, Glacial Acetic Acid.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration flask, TLC plates (silica gel), and standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-aminocoumarin in absolute ethanol (approx. 20-30 mL).

-

Addition of Aldehyde: To this stirring solution, add 1.0 equivalent of salicylaldehyde dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The formation of the product is indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. A bright yellow crystalline solid is typically obtained.

Data Presentation and Structural Validation

The successful formation of the N-Salicylidene-3-aminocoumarin must be confirmed through spectroscopic analysis. The data presented below are representative values for validating the product structure.

| Parameter | Description | Typical Value/Observation | Reference |

| Appearance | Physical state of the final product. | Yellow crystalline solid | [3] |

| Yield | Percentage yield based on the limiting reagent. | 85-95% | - |

| FT-IR (ν_max, cm⁻¹) | C=N (Imine) stretch | 1610-1630 cm⁻¹ | [3] |

| FT-IR (ν_max, cm⁻¹) | C=O (Lactone) stretch | 1700-1720 cm⁻¹ | [8][9] |

| ¹H NMR (δ, ppm) | -CH=N- (Imine proton) | 8.5-9.0 ppm (singlet) | [2] |

| ¹H NMR (δ, ppm) | -OH (Phenolic proton) | 12.0-13.0 ppm (broad singlet, exchangeable with D₂O) | [2] |

| ¹³C NMR (δ, ppm) | -CH=N- (Imine carbon) | 160-165 ppm | [2] |

| ¹³C NMR (δ, ppm) | C=O (Lactone carbon) | ~160 ppm | [2] |

Note: Exact spectroscopic values may vary slightly depending on the solvent used and the specific substitution pattern on the aromatic rings.

Conclusion

The synthesis of N-Salicylidene-3-aminocoumarin is a robust and well-understood condensation reaction, governed by the principles of nucleophilic addition-elimination. The key to a successful and high-yielding synthesis lies in the judicious choice of solvent and catalyst to facilitate the rate-limiting dehydration step. The resulting Schiff base is not a static entity but exists in a dynamic equilibrium between its enol-imine and keto-amine tautomers, a feature that is fundamental to its chemical reactivity and photophysical properties. The protocol and data provided in this guide offer a reliable framework for researchers to synthesize, validate, and further explore this versatile and promising class of molecules.

References

-

Charitos, C., Tzougraki, C., & Kokotos, G. (2000). Journal of Peptide Research, 56, 373. (Note: While not directly retrievable as a full article from the search, this is cited within reference[10] as foundational work on aminocoumarins).

-

Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. (n.d.). Google Scholar. [2]

-

Patra, S., & Samanta, K. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. ResearchGate. [Link][1]

-

Convenient Synthesis of 3-Aminocoumarin Derivatives by the Condensation of 1,4-Diacetyl. (n.d.). J-STAGE. [Link]

-

A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link][5]

-

Al-Hamdani, A. A. S., et al. (2019). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. IUCrJ, 6(Pt 6), 1076-1089. [Link][8]

-

Al-Hamdani, A. A. S., et al. (2020). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. ResearchGate. [Link][9]

-

Catalytic evaluation of copper (II) N‐salicylidene‐amino acid Schiff base in the various catalytic processes. (n.d.). ResearchGate. [Link]

-

Kausar, R., et al. (n.d.). Recent advances in novel catalytic synthetic methodologies towards the construction of the coumarin nucleus. Arkat USA. [Link][4]

-

Sivasankari, S., & Chellamani, A. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Scientific Research. [Link][3]

-

Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal. [Link]

-

Wady, A., Hussein, M. B., & Mohammed, M. M. (2022). Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. Semantic Scholar. [Link]

- Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. (n.d.). Google Scholar.

-

One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. (n.d.). ResearchGate. [Link]

-

Tautomeric forms of (a) N‐salicylidene aniline and (b) molecular structures of three Schiff bases obtained by the condensation of 2,3‐dihydroxybenzaldehyde with isomers of aminobenzoic acid. (n.d.). ResearchGate. [Link][6]

-

Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins. (n.d.). Beilstein Journals. [Link]

-

Convenient Synthesis of 3-Aminocoumarin Derivatives by the Condensation of 1,4-Diacetyl- or 3-Substituent-2,5-piperazinediones with Various Salicylaldehyde Derivatives. (n.d.). Oxford Academic. [Link]

-

N-salicylideneanilines: tautomers for formation of hydrogen-bonded capsules, clefts, and chains. (2006). PubMed. [Link][7]

-

Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities. (2015). PubMed. [Link]

-

Kinetics and mechanism of oxidation of salicylaldehyde by N-bromonicotinamide. (n.d.). ResearchGate. [Link]

-

(N-salicylidene)aniline derived Schiff base complexes of methyltrioxorhenium(VII): ligand influence and catalytic performance. (2009). PubMed. [Link]

- Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules

-

Comparative experiments for the reaction of salicylaldehyde with activated methylene compound. (n.d.). ResearchGate. [Link]

-

Tautomerism in Salicylidene Benzylamine (1992). (n.d.). Semantic Scholar. [Link]

-

Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. (2018). PMC - NIH. [Link]

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. recentscientific.com [recentscientific.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. N-salicylideneanilines: tautomers for formation of hydrogen-bonded capsules, clefts, and chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

photophysical properties of coumarin-salicylidene derivatives

An In-depth Technical Guide to the Photophysical Properties of Coumarin-Salicylidene Derivatives

Introduction: A Tale of Two Chromophores

In the pursuit of advanced functional materials, the strategic fusion of distinct molecular scaffolds offers a powerful approach to designing molecules with novel and tunable properties. Coumarin-salicylidene derivatives, a class of hybrid molecules integrating the highly fluorescent coumarin core with the photoresponsive salicylidene moiety, have emerged as a focal point of intensive research.[1][2][3] These compounds are not merely a physical mixture of two chromophores; they are a synergistic union where the unique electronic and structural characteristics of each component give rise to sophisticated photophysical behaviors.

Coumarins are renowned for their strong fluorescence, high quantum yields, and environmental sensitivity, making them staples in applications ranging from laser dyes to biological imaging probes.[4][5] The salicylidene Schiff base unit, on the other hand, is the classic workhorse of photochromism, exhibiting reversible color changes upon light irradiation due to keto-enol tautomerism.[6][7][8] By covalently linking these two systems, researchers can create "smart" molecules that possess both intense fluorescence and switchable absorption, opening up applications in high-density optical data storage, molecular sensors, and photo-switchable bio-imaging agents.[5][9][10]

This guide provides a comprehensive exploration of the core . We will delve into the synthetic strategies that underpin their creation, dissect the key photophysical phenomena they exhibit—namely Excited-State Intramolecular Proton Transfer (ESIPT), solvatochromism, and photochromism—and provide detailed, field-proven experimental protocols for their characterization.

Molecular Design and Synthesis

The foundation of any photophysical study is a well-characterized molecule. The synthesis of coumarin-salicylidene derivatives is typically achieved through a straightforward condensation reaction, a classic example of Schiff base formation.

The causality behind this experimental choice lies in its efficiency and modularity. The reaction involves the condensation of an amino-substituted coumarin with a salicylaldehyde derivative, often catalyzed by a small amount of acid.[2] This modularity is critical, as it allows for systematic tuning of the final molecule's electronic properties. For instance, introducing electron-donating groups (EDGs) like diethylamino (-NEt₂) on the coumarin ring enhances its fluorescence quantum yield, while modifying substituents on the salicylidene ring can alter the stability of its photoisomers.[11]

Caption: General workflow for the synthesis of coumarin-salicylidene derivatives.

Core Photophysical Phenomena

The unique behavior of these hybrid molecules stems from the interplay of several photophysical processes. Understanding these mechanisms is key to interpreting experimental data and designing molecules for specific applications.

Fluorescence and Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of many coumarin-salicylidene derivatives is their large Stokes shift, the difference between the absorption and emission maxima. This phenomenon is often governed by an ultrafast photoreaction known as Excited-State Intramolecular Proton Transfer (ESIPT).[12][13]

The salicylidene moiety contains a hydroxyl group (-OH) positioned ortho to the imine bridge (-CH=N-). This geometry facilitates the formation of a strong intramolecular hydrogen bond. Upon photoexcitation, the acidity of the phenolic proton and the basicity of the imine nitrogen increase dramatically. This triggers an ultrafast transfer of the proton from the hydroxyl group to the imine nitrogen, converting the initial enol (E) form into a keto (K) tautomer in the excited state (E* → K).[14][15][16] Fluorescence emission then occurs from this excited keto state (K → K), which has a significantly lower energy, resulting in a large Stokes shift. The molecule then relaxes back to the stable ground-state enol form.[16]

Caption: Energy level diagram illustrating the ESIPT process.

The efficiency of ESIPT and the resulting fluorescence are highly dependent on the molecular structure and environment. Electron-withdrawing substituents can sometimes introduce an energy barrier to the ESIPT process, potentially leading to dual emission from both the enol and keto forms.[14][16]

Solvatochromism: Probing the Environment

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced in coumarin-salicylidene derivatives due to a significant change in their dipole moment upon excitation.[17][18][19]

The ground state of these molecules is typically less polar than the excited state, especially the charge-transfer state common in "push-pull" coumarins.[20][21] In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a red-shift (bathochromic shift) of the absorption and fluorescence spectra as solvent polarity increases.[17][18] This sensitivity makes them excellent candidates for fluorescent probes that can report on the polarity of their microenvironment, such as within a cell or a polymer matrix.[22]

Table 1: Representative Solvatochromic Data for a Coumarin Derivative

| Solvent | Polarity (Δf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Toluene | 0.014 | 410 | 490 | 4255 |

| Dichloromethane | 0.217 | 425 | 520 | 4683 |

| Acetonitrile | 0.305 | 430 | 545 | 4980 |

| Methanol | 0.309 | 435 | 560 | 5112 |

Note: Data is illustrative, based on typical trends observed in the literature.[17][19][23]

Photochromism: A Reversible Light-Switch

The salicylidene aniline core is a classic photochromic system.[24] This property is retained in the coumarin-salicylidene hybrids. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.[6][8]

Typically, the thermodynamically stable enol form is yellow.[6] Upon irradiation with UV or near-UV light, it undergoes isomerization to a red-colored trans-keto form.[7][25] This process involves both proton transfer and geometric isomerization. The red form can revert to the yellow form either thermally or by irradiation with visible light (e.g., blue or green light).[6][8] This light-driven switching allows for the modulation of the material's color and can also be used to switch the fluorescence "on" or "off", as the keto form is often non-fluorescent or weakly fluorescent.[10]

Table 2: Typical Photochromic Properties of Salicylidene Derivatives

| State | Color | Absorption Max (λmax) | Inducing Wavelength | Reverting Wavelength |

| Enol Form | Yellow | ~380 nm | - | Visible Light (~480 nm) |

| Keto Form | Red | ~480 nm | UV Light (~380 nm) | Thermal or Visible Light |

Note: Wavelengths are approximate and based on general findings for salicylidene aniline systems.[6][8]

Experimental Characterization Protocols

Trustworthy data is the bedrock of scientific integrity. The following protocols describe standard, self-validating methodologies for characterizing the key photophysical properties of these derivatives.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of the compound in different states or solvents.

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of the synthesized compound and dissolve it in a high-purity solvent (e.g., DMSO, CH₂Cl₂) to prepare a concentrated stock solution (e.g., 1 mM). This minimizes weighing errors.

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest using a quartz cuvette with a 1 cm path length. The final absorbance should ideally be between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Place a cuvette containing the pure solvent in the reference beam path.

-

Blank Measurement: Record a baseline spectrum with the pure solvent in the sample beam path to correct for solvent absorption and cuvette mismatch.

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex, λem), and to observe solvatochromic shifts.

Methodology:

-

Sample Preparation: Prepare a very dilute solution (e.g., 0.1-1 µM) in a fluorescence-grade solvent in a four-sided polished quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and two monochromators.[26][27]

-

Emission Spectrum Acquisition: a. Set the excitation monochromator to the compound's λabs. b. Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to well into the emission tail (e.g., if λex = 420 nm, scan from 430-750 nm). c. The peak of this spectrum is the emission maximum (λem).

-

Excitation Spectrum Acquisition: a. Set the emission monochromator to the compound's λem. b. Scan the excitation monochromator over a range covering the compound's absorption profile (e.g., 250-500 nm). c. The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is the one that emits.

-

Solvatochromism Study: Repeat steps 1-4 for a series of solvents with varying polarities to measure the shift in λem.

Caption: Workflow for a steady-state fluorescence spectroscopy measurement.

Protocol: Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology: This protocol uses the relative method, which compares the sample's fluorescence to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φstd = 0.54; or Rhodamine 6G in ethanol, Φstd = 0.95).[28]

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Adjust concentrations so that the absorbances at the chosen excitation wavelength are matched and fall within the range of 0.02 to 0.1.

-

Fluorescence Spectra Acquisition: a. Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements. b. Integrate the area under the fluorescence emission curve for each spectrum.

-

Data Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

Calculation: The quantum yield of the sample (Φsmp) is calculated using the following equation: Φsmp = Φstd × (Gradsmp / Gradstd) × (nsmp² / nstd²) Where:

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard (if the solvents are the same, this term cancels out).

-

This comparative, gradient-based method is self-validating as it relies on a linear relationship, minimizing errors from a single point measurement.

Conclusion and Future Outlook

Coumarin-salicylidene derivatives represent a masterful example of molecular engineering, where the fusion of two distinct chromophoric units yields materials with multifaceted photophysical properties. Their strong, environmentally sensitive fluorescence, coupled with light-addressable photochromism, makes them exceptionally versatile. The principles of ESIPT, solvatochromism, and photoisomerization are the keys to understanding and manipulating their behavior.

For researchers in drug development and materials science, these molecules offer a rich platform for creating next-generation fluorescent probes for bio-imaging, high-performance sensors for detecting metal ions or environmental polarity, and active components for optical memory and molecular switching devices.[5][9][29][30] The continued exploration of new substitution patterns and synthetic methodologies will undoubtedly unlock even more sophisticated functionalities, pushing the boundaries of what is possible with these remarkable molecular hybrids.

References

- Photochromism of Salicylidene Aniline. Optica Publishing Group.

- Reversible photochromism of an N-salicylidene aniline anion. RSC Publishing.

- Photochromism. I. The Spectroscopy and Energy Levels of Salicylideneaniline. Scilit.

-

Polarized Helical Coumarins:[6][7] Sigmatropic Rearrangement and Excited-State Intramolecular Proton Transfer. ACS Publications.

- Controlling the photochromism of N-salicylideneaniline by mixed crystal formation. Bulletin of the Chemical Society of Japan, Oxford Academic.

- TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering, RSC Publishing.

- Photochromism of salicylidene aniline. PubMed.

- TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in the coumarin-benzothiazole derivatives: Substitution and solvent effects.

- Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions. PMC, NIH.

- TD-DFT study of the excited state intramolecular proton transfer (ESIPT)

- Synthesis of coumarin-schiff base compounds and metal ion recognition performances of the products.

- Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.

- Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Comput

- Synthesis and Characterization of Some New Substituted Azo-Coumarin and Schiff's Bases. Oriental Journal of Chemistry.

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. pubs.rsc.org.

- Synthesis And Properties Of Novel Schiff Base Derivatives Of Salicylaldehydes And Coumarin And Their Europium Complexes. Globe Thesis.

- Spectroscopy of fluorescent probes. YouTube.

- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives.

- Scheme 1. Synthesis of coumarin Schiff base.

- AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters.

- Coumarin derivative-functionalized nanoporous silica as an on–off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic g

- AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. PubMed.

- On the role of a coumarin derivative for sensing applications: Nucleotide identific

- Photophysical Properties of Coumarins a.

- Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy.

- Table 1. Photophysical characteristics and solvent polarity parameter...

- Solvatochromism and electronic structure of coumarin derivative.

- Characterization and Optimization of Fluorescent Probes and Labeling Strategies for Nanoscopy Techniques. heiDOK.

- Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. PMC, PubMed Central.

- Photophysical properties of coumarin-1 and coumarin-2 in w

- Coumarin derivative-functionalized nanoporous silica as an on-off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic g

- Photophysical properties of different coumarin derivatives.

- Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applic

- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing.

- Photochromic and fluorescence properties of coumarin fulgimides. PMC, NIH.

- Review: Fluorescent probes for living cells. link.springer.com.

- Introduction to Fluorescence Techniques. Thermo Fisher Scientific.

- Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments.

- High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study.

- A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent. Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photochromism of Salicylidene Aniline [opg.optica.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Photochromism of salicylidene aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarin derivative-functionalized nanoporous silica as an on–off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic gate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochromic and fluorescence properties of coumarin fulgimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 12. Polarized Helical Coumarins: [1,5] Sigmatropic Rearrangement and Excited-State Intramolecular Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. On the role of a coumarin derivative for sensing applications: Nucleotide identification using a micellar system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Photochromism. I. The Spectroscopy and Energy Levels of Salicylideneaniline | Scilit [scilit.com]

- 25. Reversible photochromism of an N-salicylidene aniline anion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. youtube.com [youtube.com]

- 27. sjsu.edu [sjsu.edu]

- 28. Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Coumarin derivative-functionalized nanoporous silica as an on-off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. [PDF] A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent | Semantic Scholar [semanticscholar.org]

characterization of N-Salicylidene-3-aminocoumarin using NMR and IR

An In-depth Technical Guide to the Spectroscopic Characterization of N-Salicylidene-3-aminocoumarin

Foreword: The Convergence of Structure and Function

In the landscape of medicinal chemistry and materials science, coumarin-based Schiff bases represent a class of privileged structures. The fusion of the coumarin scaffold, renowned for its diverse biological activities and unique fluorescence properties, with the versatile imine (-C=N-) linkage of a Schiff base creates hybrid molecules of significant interest.[1][2] These compounds are not merely synthetic curiosities; they are potent agents with applications ranging from anticancer and antimicrobial therapies to advanced chemical sensors.[1][3]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It provides a comprehensive walkthrough of the synthesis and, more critically, the structural elucidation of a model compound, N-Salicylidene-3-aminocoumarin, using the foundational techniques of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on the causality behind the spectral data—explaining not just what signal is observed, but why it appears and how it contributes to an unassailable confirmation of the molecular structure. This document is designed to serve as a trusted resource for researchers and professionals in drug development, offering field-proven insights into a self-validating analytical workflow.

The Synthetic Pathway: From Precursor to Target Compound

The synthesis of N-Salicylidene-3-aminocoumarin is a logical, two-step process. The initial and often rate-limiting step is the formation of the 3-aminocoumarin precursor, which is then condensed with salicylaldehyde to form the target Schiff base.

Synthesis of the 3-Aminocoumarin Precursor

The preparation of 3-aminocoumarin is a well-established procedure, commonly achieved by reacting a suitable salicylaldehyde with N-acetylglycine in an acidic medium at elevated temperatures, followed by hydrolysis to remove the acetyl protecting group.[4][5] This method provides the essential primary amine functionality required for the subsequent Schiff base condensation.

Schiff Base Condensation: Formation of N-Salicylidene-3-aminocoumarin

The final step is a classic condensation reaction. The nucleophilic primary amine of 3-aminocoumarin attacks the electrophilic carbonyl carbon of salicylaldehyde, leading to the formation of a carbinolamine intermediate which subsequently dehydrates to yield the stable imine, or Schiff base.[6]

Experimental Protocol: Synthesis of N-Salicylidene-3-aminocoumarin

This protocol outlines a reliable method for the synthesis and purification of the title compound.

Materials:

-

3-Aminocoumarin

-

Salicylaldehyde

-

Absolute Ethanol

-

Standard reflux apparatus with condenser

-

Magnetic stirrer with heating

-

Beaker, Buchner funnel, filter paper

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 3-aminocoumarin (1.61 g, 10 mmol) in absolute ethanol (30 mL) with gentle warming and stirring.

-

Addition of Aldehyde: To this clear solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise. A color change and the formation of a precipitate are typically observed immediately.

-

Reaction Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified yellow crystalline product in a vacuum oven at 60 °C for 2 hours.

This self-validating protocol yields a product whose purity can be directly assessed by the spectroscopic methods detailed below, with sharp melting points and clean spectra indicating successful synthesis.

Structural Elucidation via Spectroscopy

The unequivocal characterization of the synthesized product relies on the complementary data provided by IR and NMR spectroscopy. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and definitive identification.

Infrared (IR) Spectroscopy: Mapping the Functional Groups